Ferroverdin C

Description

Properties

Molecular Formula |

C46H33FeN3O14+2 |

|---|---|

Molecular Weight |

907.6 g/mol |

IUPAC Name |

(4-ethenylphenyl) 4-hydroxy-3-nitrosobenzoate;(Z)-3-[4-(4-hydroxy-3-nitrosobenzoyl)oxyphenyl]prop-2-enoic acid;iron(2+) |

InChI |

InChI=1S/C16H11NO6.2C15H11NO4.Fe/c18-14-7-4-11(9-13(14)17-22)16(21)23-12-5-1-10(2-6-12)3-8-15(19)20;2*1-2-10-3-6-12(7-4-10)20-15(18)11-5-8-14(17)13(9-11)16-19;/h1-9,18H,(H,19,20);2*2-9,17H,1H2;/q;;;+2/b8-3-;;; |

InChI Key |

HQZNHTMRMVPRCO-XYAGXRERSA-N |

Isomeric SMILES |

C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N=O.C1=CC(=CC=C1/C=C\C(=O)O)OC(=O)C2=CC(=C(C=C2)O)N=O.[Fe+2] |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N=O.C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N=O.C1=CC(=CC=C1C=CC(=O)O)OC(=O)C2=CC(=C(C=C2)O)N=O.[Fe+2] |

Synonyms |

ferroverdin C |

Origin of Product |

United States |

Ii. Microbial Origin and Production Dynamics of Ferroverdin C

Primary Producer Microorganisms: Streptomyces Species

Ferroverdins, including Ferroverdin C, are primarily produced by species belonging to the genus Streptomyces, a group of high-GC Gram-positive bacteria well-regarded for their prolific secondary metabolism and ability to produce valuable bioactive compounds. nih.govuliege.be

Isolation from Streptomyces sp. WK-5344

Ferroverdins A, B, and C were originally isolated from the fermentation broth of the actinomycete strain Streptomyces sp. WK-5344. nih.govnih.govkitasato-u.ac.jp This soil isolate was found to produce these structurally related compounds. nih.gov The isolation process involved techniques such as solvent extraction, ODS column chromatography, and silica (B1680970) gel column chromatography. nih.gov

Production by Streptomyces lunaelactis Strains from Specific Environments

Following their initial discovery, ferroverdins A, B, and C were subsequently identified as main compounds produced by Streptomyces lunaelactis, a species isolated from cave moonmilk deposits. nih.govwikipedia.org Streptomyces lunaelactis MM109ᵀ is the type strain of this species and was isolated from a moonmilk speleothem in a cave in Belgium. uliege.bewikipedia.orgasm.org This strain is known to produce ferroverdin A, an intracellular green-pigmented iron chelator. uliege.beasm.org Studies on various S. lunaelactis strains isolated from the same cave environment have shown that the majority are capable of producing ferroverdins. mdpi.comnih.gov

Environmental Triggers and Regulation of this compound Biosynthesis

The biosynthesis of ferroverdins is influenced by environmental conditions, particularly the availability of iron. nih.govresearchgate.net

Influence of Iron Availability on Production Induction

The production of ferroverdins is triggered by the presence of iron. nih.govresearchgate.net Specifically, the activation of the biosynthetic pathway responsible for ferroverdin production is determined by iron availability. nih.govresearchgate.net Under conditions where iron is abundantly available, the biosynthetic pathway leads to the formation of trimeric ferroverdins, which complex with ferrous iron. nih.govasm.orgresearchgate.net Conversely, under conditions of iron depletion, the same biosynthetic gene cluster is involved in the production of different metabolites, such as bagremycin antibiotics. nih.govresearchgate.netasm.orgresearchgate.net The production of ferroverdins by S. lunaelactis MM109ᵀ, for instance, is triggered at relatively low concentrations of FeCl₃, specifically as low as 0.01 mM. asm.org

Comparative Analysis of Production Levels Across Microbial Strains

The production levels and diversity of ferroverdin-like compounds can vary significantly among different Streptomyces lunaelactis strains. mdpi.com While the biosynthetic gene cluster responsible for ferroverdin production (bag/fev) may be conserved across strains, heterogeneity in compound production has been observed. mdpi.com For example, a comparative analysis of crude extracts from eight different S. lunaelactis strains revealed that most strains were able to produce at least one ferroverdin, with the exception of strain MM91, which failed to produce the characteristic green pigmentation associated with ferroverdin production under iron-containing conditions despite possessing a complete bag/fev cluster. nih.govasm.orgresearchgate.net Furthermore, while some strains might be stronger producers of specific ferroverdins (e.g., strain MM37 for ferroverdin A), other strains may exhibit a higher diversity of ferroverdin-like compounds produced. mdpi.com This heterogeneity suggests that even with the presence of the relevant gene cluster, strain-specific factors can influence the final metabolic profile. mdpi.com

Iii. Biosynthetic Pathways and Genetic Architecture of Ferroverdin C

Identification and Characterization of the fev/bag Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for the production of both ferroverdins and bagremycins has been identified and characterized in several Streptomyces species, including Streptomyces lunaelactis and Streptomyces sp. WK-5344. fishersci.cauni.luuni.lubiorxiv.org This cluster is often referred to as the fev/bag cluster, reflecting its role in synthesizing both families of compounds. Genome mining techniques, such as those utilizing antiSMASH software, have been instrumental in locating and analyzing this cluster within the genomes of producing strains. fishersci.camdpi.com

The fev/bag cluster is a contiguous region of DNA encoding the enzymes and regulatory proteins necessary for the biosynthesis of these metabolites. In Streptomyces sp. Tü 4128, the bag BGC spans approximately 17,321 base pairs and contains 16 open reading frames (ORFs). biorxiv.org Comparative genomic analyses have revealed strong gene synteny and high similarity between the fev cluster from Streptomyces sp. WK-5344 and the bag cluster from Streptomyces sp. Tü 4128, further supporting their shared biosynthetic origin. fishersci.ca These clusters also share homologous genes with other BGCs involved in the production of amino/nitroso-aromatic metabolites, such as the nsp cluster for 4-hydroxy-3-nitrosobenzamide (B1217699) and the gri cluster for grixazone. fishersci.ca

Dual Metabolic Pathways: Ferroverdin and Bagremycin Interplay

A key feature of the fev/bag BGC is its ability to direct the biosynthesis towards either bagremycins or ferroverdins, a decision primarily dictated by the availability of iron in the growth medium. fishersci.cawikipedia.orguni.lu

Under conditions of iron depletion, the biosynthetic pathway favors the production of bagremycins. fishersci.cawikipedia.org These are monomeric amino-aromatic antibiotics formed by the condensation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) with p-vinylphenol. wikipedia.orgfishersci.cawikipedia.org

Conversely, when iron is abundantly available, the pathway is channeled towards the synthesis of ferroverdins. fishersci.cawikipedia.org This involves the production of a molecule based on p-vinylphenyl-3-nitroso-4-hydroxybenzoate, which then complexes with ferrous iron (Fe2+) to form the trimeric ferroverdins. fishersci.cawikipedia.org This iron-dependent metabolic switch represents an unusual instance where a single BGC produces compounds with entirely different structures and bioactivities based on environmental triggers. wikipedia.orgfishersci.cauni.lu

Enzymatic Steps and Precursor Utilization in Ferroverdin C Biosynthesis

The biosynthesis of ferroverdins, including this compound, utilizes precursors that are processed through a series of enzymatic steps encoded by the fev/bag cluster genes. The primary precursors for both bagremycins and ferroverdins are 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and p-vinylphenol. wikipedia.orgfishersci.cawikipedia.org

In the case of bagremycin biosynthesis, the bagremycin synthetase, identified as FevW/BagE, catalyzes the condensation of 3,4-AHBA and p-vinylphenol. wikipedia.org For ferroverdin biosynthesis, 3,4-AHBA undergoes modifications, including nitrosation, to form p-vinylphenyl-3-nitroso-4-hydroxybenzoate. The conversion of the amino group in 3,4-AHBA to the nitroso group in the ferroverdin ligand likely involves oxidative steps, potentially catalyzed by enzymes within the cluster, such as o-aminophenol oxidases or FAD-dependent oxygenases, which have homologs in related clusters. fishersci.canih.gov

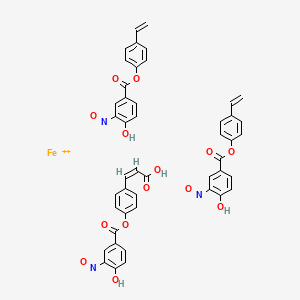

This compound is a heterotrimer, meaning it incorporates different types of ligands. While Ferroverdin A is a homotrimer of p-vinylphenyl-3-nitroso-4-hydroxybenzoate, this compound contains two molecules of this ligand and one molecule of carboxy-p-vinylphenyl-3-nitroso-4-hydroxybenzoate. wikipedia.orgwikipedia.orguni.lu This suggests the presence of enzymes within the cluster capable of further modifying the p-vinylphenyl-3-nitroso-4-hydroxybenzoate ligand, specifically by introducing a carboxyl group. The precise enzymatic steps leading to the formation of the carboxy-p-vinylphenyl-3-nitroso-4-hydroxybenzoate ligand in this compound are subjects of ongoing research, but likely involve additional tailoring enzymes encoded by the fev/bag cluster. The final step in ferroverdin formation is the complexation of three such ligands with a ferrous ion (Fe2+). wikipedia.orgfishersci.cawikipedia.org

The fev/bag cluster contains genes encoding various enzymatic functions crucial for these transformations. Homologous genes identified in the fev/bag cluster and related BGCs include those for 3,4-AHBA synthases, DhnA-type aldolases, o-aminophenol oxidases, FAD-dependent oxygenases, and copper chaperones. fishersci.ca These enzymes collectively facilitate the conversion of primary metabolites into the complex molecular structures of the ferroverdin ligands.

An overview of some key enzymatic activities and precursors involved in the biosynthesis of ferroverdins and bagremycins is presented in the table below:

| Enzyme/Activity | Proposed Role in Biosynthesis | Related Genes/Homologs (Examples) | Precursors/Substrates Involved |

| 3,4-AHBA Synthase | Synthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) | BagC, FevH | Metabolic intermediates |

| Bagremycin Synthetase (FevW/BagE) | Condensation of 3,4-AHBA and p-vinylphenol (Bagremycin pathway) | FevW, BagE | 3,4-AHBA, p-vinylphenol |

| Oxidases (e.g., o-aminophenol) | Oxidation steps, potentially in nitroso group formation | BagH, FevF | Amino-aromatic intermediates (e.g., 3,4-AHBA) |

| FAD-dependent Oxygenase | Oxygenation reactions | BagK/G, FavA1/A2 | Various intermediates |

| Tailoring Enzymes | Modifications of ligands (e.g., carboxylation for this compound) | (Genes within fev/bag cluster) | p-vinylphenyl-3-nitroso-4-hydroxybenzoate |

| Ferrous Ion Complexation | Binding of Fe2+ to three ligands to form ferroverdins | (Process involves Fe2+ availability) | Ferroverdin ligands, Fe2+ |

Regulatory Elements and Transcriptional Control of the fev/bag Cluster

The differential production of ferroverdins and bagremycins in response to iron availability is mediated by regulatory elements and transcriptional control mechanisms within the fev/bag cluster. Biosynthetic gene clusters typically include genes dedicated to expression control. fishersci.canih.gov

The fev/bag cluster contains genes encoding transcriptional regulators, including those belonging to the Streptomyces antibiotic regulatory protein (SARP) family and the LuxR family. fishersci.ca FevR (also known as BagI), a SARP-family transcriptional activator, has been shown to play a role in the production of both ferroverdin A and bagremycins. fishersci.canih.gov Mutations or alterations in regulatory genes like fevR can significantly impact the production levels of both classes of compounds. uni.lunih.govbiorxiv.org

Transcriptional control in bacteria primarily involves regulating the access of RNA polymerase to gene promoters, often through the action of regulatory proteins that bind to specific DNA sequences. nih.gov In the case of the fev/bag cluster, the availability of iron acts as a crucial environmental signal that influences the activity or expression of these regulatory proteins, thereby determining which branch of the dual metabolic pathway is activated. High iron concentrations likely trigger the expression of genes specifically required for ferroverdin biosynthesis, including those involved in the nitrosation of the ligand precursor and potentially those responsible for the carboxylation leading to the this compound ligand.

The precise mechanisms by which iron levels are sensed and how this signal is transduced to regulate the transcription of the fev/bag cluster genes are areas of ongoing investigation. However, the presence of specific transcriptional activators and regulators within the cluster strongly indicates a sophisticated genetic control system that fine-tunes the production of either antibiotics or iron-chelating compounds based on the organism's environmental needs.

Iv. Advanced Structural Elucidation and Coordination Chemistry of Ferroverdin C

Ligand Composition and Ferrous Iron Complexation

Ferroverdin C is defined by its specific set of organic ligands coordinated to a ferrous (Fe²⁺) ion. wikipedia.org

Carboxy-p-vinylphenyl-3-nitroso-4-hydroxybenzoate Ligand in this compound

This compound consists of a ferrous ion complexed with three organic ligands. wikipedia.org Two of these ligands are identical: p-vinylphenyl-3-nitroso-4-hydroxybenzoate. wikipedia.orgkitasato-u.ac.jpnih.gov The third ligand is a derivative, carboxy-p-vinylphenyl-3-nitroso-4-hydroxybenzoate. wikipedia.orgkitasato-u.ac.jpnih.gov This distinguishes this compound from Ferroverdin A (three p-vinylphenyl-3-nitroso-4-hydroxybenzoate ligands) and Ferroverdin B (two p-vinylphenyl-3-nitroso-4-hydroxybenzoate and one hydroxy-p-vinylphenyl-3-nitroso-4-hydroxybenzoate). wikipedia.orgkitasato-u.ac.jpnih.gov The ligands themselves are substituted nitroso-aromatic compounds. kitasato-u.ac.jp These nitrosophenol ligands can exist in tautomeric forms, namely the nitrosophenol form and the o-benzoquinone monoxime form, with the latter generally considered dominant, although the nitrosophenol representation is often used for clarity.

Chelation Modes and Iron(II) Binding Specificity

The organic ligands in this compound act as chelating agents for the ferrous iron center. Each ligand is reported to be tridentate, coordinating to the central metal ion through three atoms. Specifically, coordination occurs via two oxygen atoms and one nitrogen atom. However, studies on analogous complexes suggest coordination through the nitrogen atom of the nitroso group and a ketonic oxygen atom. Natural ferroverdin exhibits a high degree of thermodynamic specificity for the fac (facial) geometry when the iron is in the low-spin bivalent state. wikipedia.org The robust interaction between the ligands and the ferrous ion contributes to ferroverdin's resistance to chelating and oxidizing agents, although it can be degraded through reductive processes. wikipedia.org

Stereochemical Aspects: Facial Geometry and Ligand Conformation

The spatial arrangement of the ligands around the iron center in this compound is a critical aspect of its structure, with a distinct preference for a specific isomer.

Experimental Determination of this compound's Three-Dimensional Structure

The three-dimensional structure of ferroverdin complexes, including the determination of their geometry, has been investigated using various experimental techniques. ¹H NMR spectroscopy has been employed, showing equivalent signals for the three ligands in natural ferroverdin (specifically Ferroverdin A in one study), which is consistent with a fac geometry. wikipedia.org Spectroscopic studies, including various NMR measurements, were instrumental in the structure elucidation of Ferroverdins B and C. High-resolution mass spectrometry combined with tandem mass spectrometry (UPLC-MS/MS) has also been utilized to identify and propose structures for ferroverdins, including this compound. Furthermore, a single crystal X-ray crystallographic study of a ferroverdin preparation definitively demonstrated a facial configuration around the iron center.

Theoretical Basis for Facial Isomer Preference in Low-Spin Iron(II) Complexes

Low-spin ferrous complexes of ferroverdin display a strong thermodynamic preference for the fac geometry. wikipedia.org While the mer (meridional) geometry might be expected to be sterically more favorable, theoretical considerations suggest that the fac geometry is preferred due to enhanced π stabilization within the d⁶ orbitals of the low-spin iron(II) center. wikipedia.org This electronic factor appears to outweigh the steric considerations, although further research is ongoing to provide more conclusive evidence. wikipedia.org The fac arrangement of three bidentate ligands is a common observation in analogous complexes involving other d⁶ metal ions like iron(II).

Redox-Regulated Isomerism and Electronic Structure Considerations

The redox state of the iron center in ferroverdin complexes is intrinsically linked to their preferred stereochemistry, illustrating a phenomenon of redox-regulated isomerism.

Ferric ions are capable of oxidizing ferroverdin (containing Fe²⁺) to ferriverdin (containing Fe³⁺). Both fac and mer isomers can exist for both ferro- and ferriverdin forms. However, at equilibrium, the low-spin ferrous form (ferroverdin) predominantly adopts the fac geometry, whereas the low-spin ferric form (ferriverdin) shows a preference for the mer geometry. This demonstrates a dynamic interplay between the metal's oxidation state and the preferred tris chelate geometry. It has been observed that mismatched geometries, such as mer-ferroverdin or fac-ferriverdin, can be transiently generated but will spontaneously isomerize to their thermodynamically favored configurations. This indicates that the metal oxidation state plays a crucial role in recognizing and differentiating between the fac and mer arrangements of the N₃O₃ coordination sphere. The preference for the fac isomer in low-spin Fe(II) is partly attributed to better π-stabilization of the relevant redox orbital in the reduced (d⁶) fac complex. The low-spin electronic configuration of the bivalent iron atom in ferroverdin is a key characteristic influencing its structural and redox behavior. EPR data has been utilized to study the electronic structure of the low-spin d⁵ ferriverdin complexes, providing insights into ligand transition energies.

Interconversion between Ferroverdin (Fe(II)) and Ferriverdin (Fe(III)) Isomers

The coordination chemistry of ferroverdins, including this compound, is significantly influenced by the oxidation state of the iron center. Ferroverdin, containing Fe(II), and ferriverdin, containing Fe(III), exhibit a dynamic relationship involving redox-regulated isomerism. ias.ac.inias.ac.inacs.org Synthetic analogues of ferroverdin have demonstrated that both facial (fac) and meridional (mer) isomers can exist for both the Fe(II) and Fe(III) forms. ias.ac.inias.ac.inresearchgate.net

However, at equilibrium, there is a distinct preference for specific geometries depending on the oxidation state. The low-spin Fe(II) in ferroverdins shows a strong thermodynamic preference for the fac geometry. ias.ac.inias.ac.in Conversely, the low-spin Fe(III) in ferriverdins exhibits a good degree of preference for the mer geometry. ias.ac.inias.ac.in This indicates that the metal oxidation state plays a crucial role in recognizing and differentiating between the fac and mer isomeric coordination spheres. ias.ac.inias.ac.in

The interconversion between ferroverdin (Fe(II)) and ferriverdin (Fe(III)) can be induced by redox reactions. Ferric ions (Fe³⁺) can oxidize ferroverdin (Fe(II)) to ferriverdin (Fe(III)). ias.ac.inias.ac.inresearchgate.net This oxidation can initially occur with retention of the fac geometry, forming fac-Fe(III) species. ias.ac.inias.ac.in However, this fac-Fe(III) isomer is kinetically labile and undergoes spontaneous isomerization to the more thermodynamically stable mer-Fe(III) isomer. ias.ac.inias.ac.in This spontaneous correction of the geometry mismatch with the oxidation state is a key feature of the stereodynamic redox behavior of these compounds. ias.ac.inias.ac.inresearchgate.net

Spectroscopic Investigations of Redox States and Geometry Dynamics

Spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR) and electronic spectroscopy, are vital tools for investigating the redox states and geometry dynamics of ferroverdins and ferriverdins. ias.ac.inias.ac.in

Electronic spectra of natural ferroverdin and synthetic analogues show characteristic diagnostic bands, typically near 450 nm and 700 nm. ias.ac.inias.ac.in These bands are indicative of the electronic structure of the low-spin Fe(II) center in the fac configuration. ias.ac.inias.ac.in

EPR spectroscopy is particularly useful for studying the paramagnetic Fe(III) species (low-spin, S=1/2). ias.ac.inias.ac.inresearchgate.net EPR spectra of solutions containing ferriverdin freshly generated by oxidation of ferroverdin at low temperatures (e.g., 77 K or 253 K) are typically axial, consistent with the initial formation of the fac-Fe(III) isomer which retains the geometry of the parent fac-Fe(II) ferroverdin. ias.ac.inias.ac.in As the temperature is raised and the solution is allowed to equilibrate, the EPR spectrum evolves from axial to rhombic. ias.ac.inias.ac.in This change in the EPR signal is a direct spectroscopic manifestation of the isomerization of fac-Fe(III) to the more stable mer-Fe(III) isomer at higher temperatures. ias.ac.inias.ac.in Analysis of the EPR data using g-tensor theory for low-spin d⁵ complexes allows for the characterization of the electronic environment and symmetry of the Fe(III) center in both the fac and mer geometries. ias.ac.inias.ac.in

The spectroscopic evidence thus supports the proposed mechanism of redox-regulated isomerism, where oxidation of fac-Fe(II) ferroverdin leads to metastable fac-Fe(III) ferriverdin, which then isomerizes to the stable mer-Fe(III) ferriverdin. ias.ac.inias.ac.in

Synthesis and Coordination Chemistry of Analogues for Mechanistic Insight

The study of synthetic analogues of ferroverdin has been instrumental in understanding the mechanistic details of their coordination chemistry and redox behavior. ias.ac.inias.ac.in Natural ferroverdin can be challenging to obtain in large quantities, and synthetic variants allow for systematic modifications of the ligand structure and investigation of their effects on the metal center. ias.ac.inias.ac.in

Synthetic ferroverdins, often prepared as sodium salts with general formula NaFe(RQ)₃ (where R represents different substituents on the phenyl ring of the ligand), have been synthesized by the in-situ nitrosation of corresponding phenols in the presence of iron(II) salts. ias.ac.inias.ac.in These synthetic analogues have electronic spectra very similar to natural ferroverdin and adopt the facial geometry, consistent with the natural product. ias.ac.inias.ac.in

These synthetic analogues have been used to explore various aspects of ferroverdin chemistry, including their reactions with other metal ions. For instance, synthetic ferroverdins like NaFe(MeQ)₃ (where MeQ represents a ligand with a methyl substituent) react with bivalent ions (M²⁺) such as Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ to form trinuclear species with the proposed structure M[Fe(RQ)₃]₂. ias.ac.inias.ac.in In this proposed structure, each fac-Fe(RQ)₃ moiety acts as a tridentate ligand coordinating to the M²⁺ ion through oxygen atoms. ias.ac.inias.ac.in This demonstrates the ability of the ferroverdin complex itself to act as a building block in the formation of larger coordination structures.

Studies on the redox chemistry of these synthetic analogues using oxidizing agents like Fe³⁺ or Ag⁺ ions have confirmed the dynamic relationship between metal oxidation state and tris chelate geometry, as discussed in Section 4.3.1. ias.ac.inias.ac.in The ability to synthesize and manipulate these analogues with controlled substituents has allowed for detailed studies of equilibrium constants, isomerization rates, and redox potentials, providing deeper mechanistic insight into the factors governing the stereodynamic behavior of ferroverdin and ferriverdin complexes. ias.ac.inias.ac.in

Data Table: Equilibrium Isomer Populations (Illustrative based on findings)

| Complex | Oxidation State | Preferred Geometry at Equilibrium | Estimated Population of Preferred Isomer |

| Ferroverdin | Fe(II) | fac | >99.5% (estimated from <0.5% mer) ias.ac.in |

| Ferriverdin | Fe(III) | mer | >85% ias.ac.in |

Note: The data in this table are based on findings from studies on synthetic ferroverdin analogues and reflect the equilibrium preferences. The exact percentages may vary depending on the specific analogue and conditions. ias.ac.in

V. Molecular and Cellular Biological Activities of Ferroverdin C

Mechanism of Cholesteryl Ester Transfer Protein (CETP) Inhibition

Ferroverdin C has been identified as an inhibitor of human cholesteryl ester transfer protein (CETP). nih.govresearchgate.net CETP is a glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins, such as very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). nih.govbjcardio.co.uk Inhibition of CETP is a therapeutic strategy aimed at increasing serum HDL cholesterol concentrations, which is associated with a reduced risk of atherosclerotic cardiovascular disease. nih.govnih.gov

Molecular Interaction and Binding Site Analysis

While detailed studies specifically on the molecular interaction and binding site of this compound with CETP are limited in the provided search results, the general mechanism of CETP inhibition by small molecules involves binding to the protein, thereby interfering with its ability to transfer lipids. nih.govbjcardio.co.uk Some inhibitors, like dalcetrapib, are known to bind to specific residues, such as cysteine-13. nih.gov Further research is needed to elucidate the precise molecular interactions and binding site of this compound within the CETP structure.

Comparative Inhibitory Potency Across Ferroverdin Congeners

Studies have evaluated the in vitro CETP inhibitory activity of the three main ferroverdin congeners: Ferroverdin A, Ferroverdin B, and this compound. Ferroverdin B has consistently shown the most potent inhibitory activity. nih.govkitasato-u.ac.jp The IC₅₀ values (the concentration required for 50% inhibition) for these compounds against in vitro CETP activity have been reported. kitasato-u.ac.jp

| Compound | IC₅₀ (µM) |

|---|---|

| Ferroverdin A | 21.0 |

| Ferroverdin B | 0.62 |

| This compound | 2.2 |

These data indicate that this compound is a more potent inhibitor of CETP than Ferroverdin A, but less potent than Ferroverdin B. kitasato-u.ac.jp The structural variations among the ferroverdins, specifically the different substituting groups on one of the ligands (p-vinylphenyl-3,4-NHBA, hydroxy-p-vinylphenyl-3,4-NHBA, and carboxy-p-vinylphenyl-3,4-NHBA for Ferroverdin A, B, and C, respectively), likely contribute to the observed differences in their inhibitory potencies. nih.govresearchgate.net

Investigation of Potential Roles in Microbial Iron Homeostasis

Ferroverdins, including this compound, are produced by Streptomyces species in response to iron overload conditions, which contrasts with the production of siderophores that are typically synthesized under iron depletion to acquire ferric iron. nih.govresearchgate.netresearchgate.netresearchgate.net This inverse relationship with environmental iron levels suggests a role for ferroverdins in microbial iron homeostasis, although their precise physiological function for the producing organism remains largely unknown. nih.govresearchgate.netresearchgate.netresearchgate.net

Hypothesis of Siderophore Function in Iron Acquisition or Sequestration

While classical siderophores function in the acquisition of ferric iron (Fe³⁺) under iron-deficient conditions, the production of ferroverdins under iron overload suggests a different role. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com Ferroverdins are ferrous iron (Fe²⁺) complexes. nih.govresearchgate.net It has been hypothesized that ferroverdins might be involved in the sequestration or detoxification of excess intracellular ferrous iron, preventing its participation in harmful Fenton reactions that generate reactive oxygen species. nih.govresearchgate.net However, evidence directly supporting a siderophore-like function for this compound in iron acquisition or sequestration by the producing organism is not explicitly detailed in the provided search results, and their physiological role is still under investigation. nih.govresearchgate.netresearchgate.netresearchgate.net

Evaluation of Other Reported Bioactivities at the Molecular Level

Beyond CETP inhibition, other bioactivities of ferroverdins have been explored, although specific details regarding this compound are less extensive in the provided results. Ferroverdin A has shown very weak antimicrobial activity against Acholeplasma laidlawii, while Ferroverdin B and C did not show antimicrobial activity against 16 standard microorganisms tested. kitasato-u.ac.jp The search results also mention the identification of numerous novel ferroverdins, suggesting the potential for other bioactivities among this class of compounds that warrant further investigation at the molecular level. nih.govresearchgate.net

Vi. Research on Ferroverdin C Analogues and Derivatization Strategies

Chemoenzymatic and Synthetic Approaches for Ferroverdin C Derivatives

The biosynthesis of ferroverdins is linked to a single biosynthetic gene cluster (fev/bag) that is also involved in the production of bagremycin antibiotics. The fate of this pathway is dependent on iron availability. nih.govasm.org. Under iron-rich conditions, the pathway produces molecules based on p-vinylphenyl-3-nitroso-4-hydroxybenzoate, which complex with iron to form the trimeric ferroverdins .

While the provided text does not detail specific synthetic routes for this compound itself, it mentions that simple synthetic analogues containing 2-nitrosophenol have been made wikipedia.org. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers advantages such as high stereoselectivity and efficiency, and has been applied to the synthesis of various natural products and their analogues frontiersin.orgsemanticscholar.orgnih.govnih.gov. This approach often involves the chemical synthesis of precursor molecules followed by enzymatic steps to achieve complex structures frontiersin.org. The development of such methods for this compound derivatives could potentially allow for the creation of novel analogues with tailored properties.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a molecule affect its biological activity oncodesign-services.comgardp.orgresearchgate.netnih.govcollaborativedrug.com. This is a fundamental principle in drug discovery used to understand how structural modifications influence interactions with biological targets and to design compounds with improved properties oncodesign-services.comgardp.orgnih.gov.

Ferroverdins A, B, and C have been found to inhibit cholesteryl ester transfer protein (CETP) wikipedia.org. Ferroverdin B, in particular, is noted as a potent inhibitor of human CETP nih.govnih.gov. The discovery of numerous novel ferroverdins with variations in their chelating ligands suggests that SAR studies could be conducted to explore how these structural differences impact CETP inhibitory activity and potentially other bioactivities nih.govnih.gov. By synthesizing and testing derivatives with specific modifications to the ligands or the central metal ion, researchers can identify structural features crucial for activity and potentially enhance the desired biological effects.

While the search results mention the CETP inhibitory activity of ferroverdins, detailed SAR data specifically for this compound and its analogues regarding CETP inhibition or other activities are not extensively provided. However, the identification of diverse naturally occurring analogues with different ligands provides a basis for future SAR investigations.

Exploration of Novel Chelating Ligands and Their Impact on Complex Properties

The core structure of ferroverdins involves a ferrous ion complexed with three nitrosophenolate ligands wikipedia.org. This compound contains carboxy-p-vinylphenyl-3-nitroso-4-hydroxybenzoate as one of its ligands nih.govresearchgate.net. The properties of metal complexes, including their stability, redox behavior, and biological activity, are significantly influenced by the nature of the chelating ligands mdpi.com.

The recent discovery of novel ferroverdins incorporating unconventional chelating ligands like p-formylphenyl-3,4-NHBA, p-benzoic acid-3,4-NHBA, and others highlights the natural diversity in ligand recruitment by the ferroverdin/bagremycin biosynthetic pathway nih.govnih.gov. This natural variation provides insights into the types of ligands that can be accommodated by the ferroverdin scaffold and suggests avenues for exploring synthetic ligands.

Exploring novel chelating ligands beyond those found naturally could lead to ferroverdin derivatives with altered complex properties. For example, modifying the electronic or steric properties of the ligands could impact the stability of the Fe²⁺ complex, its redox potential, or its interactions with biological targets. Studies on other metal complexes with redox-active chelating ligands have shown that the nature of the ligand can influence the redox potentials of the complex and even affect properties like magnetic behavior mdpi.com. Although the specific impact of novel ligands on this compound complex properties is not detailed in the provided text, the principle that ligand structure dictates complex behavior is well-established in coordination chemistry mdpi.com. Future research could involve synthesizing this compound analogues with designed ligands to investigate the resulting changes in complex stability, solubility, and biological activity.

Vii. Methodological Advancements in Ferroverdin C Research

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification

High-resolution mass spectrometry (HRMS) plays a vital role in the metabolomic profiling and confident identification of compounds like Ferroverdin C technologynetworks.com. This technique offers high resolution, mass accuracy, and versatility, which are essential for analyzing complex biological samples and detecting metabolites with similar masses technologynetworks.com. The use of HRMS allows for the precise determination of the mass-to-charge ratio (m/z) of ions, providing valuable information about the elemental composition of the compound. Identification of ferroverdin compounds has been achieved using HRMS uliege.benih.gov. This method, often coupled with liquid chromatography, allows researchers to differentiate and identify numerous metabolites within a sample.

UPLC-MS/MS and Molecular Networking for Compound Discovery

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique employed for the analysis and identification of ferroverdin compounds in microbial extracts nih.govresearchgate.netresearchgate.netmdpi.com. UPLC provides efficient separation of complex mixtures, while MS/MS offers structural information through fragmentation patterns of the parent ions researchgate.netmdpi.com.

Compound identification using UPLC-MS/MS relies on matching the exact mass, isotopic pattern, and MS/MS fragmentation spectra to known compounds or for de novo structure elucidation nih.govmdpi.com. For this compound, specific m/z ratios corresponding to the compound and its characteristic fragments are used for identification researchgate.netmdpi.com.

Molecular networking, often performed using platforms like Global Natural Product Social (GNPS), is a data analysis approach that utilizes MS/MS data to visualize the structural relatedness among molecules in complex samples nih.gov. By grouping compounds with similar fragmentation patterns, molecular networking facilitates the discovery of novel analogues within a known chemical family, such as the ferroverdins nih.gov. This approach has been successfully applied to identify numerous novel ferroverdin-like molecules from Streptomyces species nih.gov.

The following table illustrates characteristic MS fragmentation data for this compound:

| Compound | Precursor Ion (m/z) | Fragment Ions (m/z) | Ligand Fragment (m/z) |

| This compound | 904.11 [M -] researchgate.net | 312.05, 163.04, 166.04 researchgate.netmdpi.com | Carboxy-p-vinylphenyl-3,4-NHBA researchgate.netnih.gov |

Note: The fragment ions listed for this compound correspond to the carboxy-p-vinylphenyl-3,4-NHBA ligand and its major fragments researchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural assignment of organic molecules, including natural products like this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and functional groups within a molecule chemguide.co.uklibretexts.orgslideshare.netmagritek.com.

For ferroverdins, ¹H NMR has been utilized to gain insights into their geometry. In the case of natural ferroverdin, ¹H NMR data showing the same peak for the three ligands indicated a fac geometry where the ligands have cis arrangements around the ferrous iron atom wikipedia.org. ¹³C NMR spectroscopy provides information on the carbon skeleton and the chemical environment of each carbon atom, aiding in the confirmation of the proposed structure chemguide.co.uklibretexts.orgslideshare.netmagritek.com. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate carbon signals based on the number of attached protons libretexts.orgmagritek.com.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from complex biological extracts. Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase nih.govlongdom.orgpurkh.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of various natural products nih.govlongdom.orgpurkh.com. HPLC has been applied for the semi-quantitative analysis of ferroverdin A by integrating peak areas detected at a specific wavelength (e.g., 440 nm) nih.govresearchgate.net. While specific quantitative data for this compound using HPLC is not detailed in the provided sources, the general applicability of HPLC for separation and quantitative analysis of related ferroverdins highlights its importance in this research area. Different stationary phases and mobile phase compositions can be optimized to achieve effective separation of this compound from other co-extracted compounds.

Genomic Mining and Bioinformatics for Biosynthetic Gene Cluster Prediction

Genomic mining and bioinformatics are essential approaches for identifying the genetic basis of secondary metabolite production, including ferroverdins. Biosynthetic gene clusters (BGCs) are gene groupings in microbial genomes that encode the enzymes and regulatory proteins required for the biosynthesis of natural products researchgate.netnih.govoup.comnih.gov.

Genome mining involves searching genomic data for sequences that resemble known genes involved in the biosynthesis of specific classes of natural products researchgate.netnih.govnih.gov. Bioinformatics tools are used to analyze these sequences, predict potential BGCs, and infer the likely structure of the compounds they produce researchgate.netoup.com.

Research has shown that a single BGC, referred to as the bag/fev cluster, is responsible for the production of both bagremycins and ferroverdins in Streptomyces lunaelactis researchgate.netnih.govnih.govuliege.be. This finding is significant as it demonstrates that a single genetic locus can yield structurally distinct molecules with different biological activities depending on environmental conditions, such as iron availability nih.govnih.gov. Genomic mining of Streptomyces lunaelactis strains has revealed the presence and diversity of BGCs, including the bag/fev cluster, highlighting the potential for discovering novel ferroverdin analogues through exploring the genetic diversity within microbial species researchgate.netuliege.be. Metabolomic analysis in conjunction with genomic data can help correlate specific BGCs with the production of particular metabolites researchgate.netuliege.be.

Viii. Emerging Research Frontiers and Biotechnological Perspectives of Ferroverdin C

Strategies for Controlled Fermentation and Optimized Production

Efficiently producing Ferroverdin C and its analogs in commercially viable quantities requires a deep understanding and optimization of fermentation processes. Submerged batch fermentation is a widely used technique for cultivating Streptomyces species, which are the natural producers of ferroverdins. nih.govnih.gov The optimization of this process is a multifactorial challenge, involving the fine-tuning of both culture conditions and medium composition to maximize yield. nih.govfrontiersin.org

Key parameters that must be controlled during fermentation include:

Physical Conditions : Temperature, pH, agitation speed, and aeration rate are critical. For instance, agitation and aeration directly influence the dissolved oxygen (DO) concentration, which is vital for the growth of aerobic Streptomyces and the biosynthesis of secondary metabolites. nih.gov

Medium Composition : The choice of carbon and nitrogen sources is fundamental. frontiersin.org Different Streptomyces species respond differently to various nutrients, and identifying the optimal sources can significantly boost production. nih.gov

Precursor Supply : The biosynthesis of specific metabolites can be enhanced by feeding precursors into the fermentation medium. frontiersin.org For this compound, this could involve supplying compounds related to the p-vinylphenyl-3,4-NHBA or carboxy-p-vinylphenyl-3,4-NHBA ligands.

Inducer Concentration : Ferroverdins are produced by some Streptomyces species in response to iron overload. nih.gov Therefore, controlling the concentration of iron (III) or cobalt (II) in the culture medium is a direct strategy to trigger and potentially enhance the intracellular production of these compounds. nih.gov

The development of an optimized production medium and fermentation strategy is essential for moving from laboratory-scale discovery to large-scale manufacturing, enabling further research and potential commercial applications.

| Parameter | Description | Importance for this compound Production |

|---|---|---|

| Iron Concentration | The amount of iron salts (e.g., ferric chloride) in the medium. | High iron concentrations are known to induce the production of ferroverdins as an iron sequestration mechanism. nih.govnih.gov |

| Carbon/Nitrogen Sources | Nutrients like glucose, starch, and soybean meal that support microbial growth and provide building blocks for metabolites. | Optimizing the type and concentration of these sources is crucial for achieving high-titer production of secondary metabolites. frontiersin.org |

| pH | The acidity or alkalinity of the fermentation broth. | Must be maintained within the optimal range for Streptomyces growth and enzyme activity related to the biosynthetic pathway. frontiersin.org |

| Agitation & Aeration | Mechanical stirring and air supply to control dissolved oxygen levels. | Essential for maintaining aerobic conditions required by Streptomyces and ensuring proper mixing of nutrients. nih.gov |

Design and Application of this compound as a Research Tool or Chemical Probe

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in biological systems. nih.gov Such tools are invaluable for mechanistic studies and for validating new drug targets. nih.govresearchgate.net this compound and its analogs possess characteristics that make them promising candidates for development as chemical probes.

The primary known biological activity of ferroverdins is the potent inhibition of the human cholesteryl ester transfer protein (CETP). nih.gov CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. nih.gov

As a potent CETP inhibitor, this compound could be utilized as a research tool to:

Investigate CETP Biology : Probe the specific roles of CETP in lipid metabolism and its connection to atherosclerotic cardiovascular disease.

Validate Drug Targets : Use in cell-based assays or animal models to confirm that the inhibition of CETP produces the desired physiological effects. nih.gov

Explore Off-Target Effects : The availability of a suite of ferroverdin analogs with varying potencies and structures can help researchers distinguish between on-target and off-target cellular effects.

The development of this compound into a validated chemical probe would require rigorous characterization of its selectivity against other proteins and a clear understanding of its mechanism of action. biospace.com Such a tool would be highly valuable for the cardiovascular research community.

Ecological Role of this compound in Microbial Communities and Environmental Interactions

While the precise ecological role of ferroverdins is still an area of active investigation, their production by soil-dwelling Streptomyces in response to specific environmental cues provides important clues. nih.gov The primary trigger for ferroverdin biosynthesis is iron overload, a condition that can be toxic to microbial cells due to the generation of reactive oxygen species via the Fenton reaction.

Based on this, the ecological function of this compound is likely linked to iron homeostasis and detoxification . By chelating excess intracellular ferrous iron, the producing organism can protect itself from oxidative stress. nih.gov This capability could confer a significant competitive advantage in iron-rich microenvironments within the soil.

In the complex ecosystem of a microbial community, the production of secondary metabolites often plays a role in mediating interactions. The sequestration of iron by this compound could potentially influence the local availability of this essential nutrient, thereby affecting the growth and behavior of neighboring microorganisms. researchgate.net While siderophores are secreted under iron-limiting conditions to scavenge for iron, ferroverdins appear to be part of an opposing intracellular strategy to manage iron surplus. nih.gov Understanding this dynamic is key to appreciating the role of Streptomyces and their unique metabolites in shaping the structure and function of soil microbiomes. nih.gov

Future Directions in Biosynthetic Engineering and Synthetic Biology for this compound Innovation

Synthetic biology offers a powerful toolkit to overcome the limitations of natural production and to rationally design novel compounds with improved properties. nih.govnih.gov For this compound, these approaches promise to accelerate innovation in several key areas.

Future research will likely focus on:

Heterologous Expression and Host Optimization : Moving the this compound biosynthetic gene cluster into a chassis organism like E. coli or Saccharomyces cerevisiae could lead to faster growth, simplified fermentation, and higher yields. mit.edu

Combinatorial Biosynthesis : By mixing and matching biosynthetic genes from the clusters of different ferroverdin analogs, it is possible to create entirely new molecules. nih.gov For example, enzymes responsible for creating the unique ligands in this compound could be combined with tailoring enzymes from the Ferroverdin B pathway to generate novel hybrid compounds.

Pathway Refactoring and Regulation : Replacing native regulatory elements with well-characterized synthetic promoters, ribosome binding sites, and terminators allows for precise, tunable control over gene expression. mit.edu Synthetic circuits, such as feedback loops, could be engineered to dynamically regulate the pathway, maximizing product formation while minimizing metabolic burden on the host cell. mit.edu

Precursor Engineering : Metabolic engineering of the host organism can be used to increase the intracellular supply of the specific precursors required for this compound biosynthesis, further boosting final titers.

These synthetic biology strategies will not only enhance the production of this compound but also enable the systematic exploration of its structure-activity relationship, paving the way for the creation of next-generation CETP inhibitors or compounds with entirely new biological activities. entrechem.com

| Synthetic Biology Approach | Application to this compound | Potential Outcome |

|---|---|---|

| Heterologous Expression | Transfer the ferroverdin BGC to a fast-growing, well-characterized host (e.g., E. coli). | Increased production rates and simplified fermentation processes. nih.gov |

| Combinatorial Biosynthesis | Swap tailoring enzymes between the biosynthetic pathways of this compound and other analogs. | Creation of novel ferroverdin structures with potentially improved bioactivity or new functions. nih.gov |

| Pathway Refactoring | Replace native promoters in the BGC with a library of synthetic promoters of varying strengths. | Fine-tuned expression of biosynthetic genes to optimize metabolic flux and maximize yield. mit.edu |

| Metabolic Engineering | Engineer the host's primary metabolism to overproduce precursors for the ferroverdin ligands. | Increased availability of building blocks for the biosynthetic pathway, leading to higher titers. |

Q & A

Q. What experimental methodologies are recommended for the initial structural characterization of Ferroverdin C?

To determine the molecular structure of this compound, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Comparative analysis with structurally related analogs (e.g., Ferroverdins A and B) can resolve ambiguities in spectral data. For reproducibility, document solvent systems, temperature conditions, and calibration standards in detail .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Systematic variation of reaction parameters (e.g., temperature, pH, metal ion availability) is critical. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Include control experiments to identify byproducts and validate purity via elemental analysis. Refer to established protocols for iron-chelating siderophores for methodological guidance .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Prioritize iron-chelating assays (e.g., CAS assay) to confirm siderophore activity. Pair this with antimicrobial susceptibility testing against model organisms (e.g., E. coli under iron-limited conditions) to assess functional relevance. Include negative controls (e.g., iron-supplemented media) to isolate specific effects .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Conduct a meta-analysis of published datasets to identify variables such as strain specificity, growth media composition, or assay sensitivity. Replicate conflicting studies under standardized conditions, and use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Cross-reference genomic data from producer strains (e.g., Streptomyces lunaelactis) to explore biosynthetic plasticity .

Q. What experimental strategies are effective for elucidating the biosynthetic pathway of this compound?

Combine gene knockout studies (e.g., CRISPR-Cas9 targeting nonribosomal peptide synthetase clusters) with metabolomic profiling (LC-MS/MS) to trace precursor incorporation. Comparative genomics of Ferroverdin-producing strains can highlight conserved regulatory elements. Validate hypotheses via heterologous expression in model hosts (e.g., S. coelicolor) .

Q. How should researchers design studies to investigate this compound’s role in microbial competition?

Use co-culture assays with competing microorganisms under iron-limited conditions. Quantify this compound production via LC-MS and correlate with microbial survival rates. Integrate transcriptomic data to identify upregulated resistance mechanisms in competitors. Ensure experimental designs adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Considerations

Q. What steps ensure reproducibility in this compound research?

- Document all experimental parameters (e.g., pH, temperature, solvent batches) in supplemental materials.

- Deposit raw spectral data and crystal structure files in public repositories (e.g., IUCrData) with FAIR compliance .

- Provide strain accession numbers and growth conditions for microbial studies .

Q. How can researchers address spectral data inconsistencies in this compound characterization?

- Perform deuterium exchange experiments to confirm proton assignments in NMR.

- Compare experimental HRMS data with computational simulations (e.g., Isotope Pattern Calculator).

- Collaborate with crystallography facilities to resolve ambiguous electron density maps .

Data Management & Dissemination

Q. What guidelines apply to sharing this compound research data in publications?

Follow journal-specific requirements for depositing unprocessed data (e.g., NMR FID files, chromatograms) in repositories like Zenodo or Figshare. Cite datasets in the reference list using DOIs. For structural data, adhere to IUCr standards for crystallographic information files (CIFs) .

Q. How should conflicting interpretations of this compound’s ecological role be addressed in literature reviews?

Systematically categorize studies by methodology (e.g., in situ vs. in vitro approaches) and ecological context (soil vs. marine microbiomes). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to evaluate hypothesis validity and identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.